2-Chloro-4-(nitromethyl)pyridine
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Overview
Description
2-Chloro-4-(nitromethyl)pyridine is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a nitromethyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(nitromethyl)pyridine typically involves the nitration of 2-chloropyridine. One common method is the reaction of 2-chloropyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the fourth position . Another method involves the use of trifluoroacetic anhydride and nitric acid to achieve nitration .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(nitromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 2-substituted-4-(nitromethyl)pyridine derivatives.
Reduction: Formation of 2-chloro-4-(aminomethyl)pyridine.
Oxidation: Formation of various oxidized pyridine derivatives.
Scientific Research Applications
2-Chloro-4-(nitromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(nitromethyl)pyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 2-Chloro-4-(nitromethyl)pyridine.
4-Nitropyridine: Another nitro-substituted pyridine with different reactivity and applications.
2-Chloro-5-nitropyridine: Similar structure but with the nitro group at the fifth position.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H5ClN2O2 |
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Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-chloro-4-(nitromethyl)pyridine |
InChI |
InChI=1S/C6H5ClN2O2/c7-6-3-5(1-2-8-6)4-9(10)11/h1-3H,4H2 |
InChI Key |
JOXSIJLANYBFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C[N+](=O)[O-])Cl |
Origin of Product |
United States |
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